2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid
Description
Properties
IUPAC Name |
2-[acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14(2)10(11(16)17)8-4-3-7(12)5-9(8)13/h3-5,10H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAAWKGHNUADRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C(C1=C(C=C(C=C1)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid typically involves the following steps:
Formation of the Acetyl(methyl)amino Group: This step involves the acetylation of a methylamine precursor using acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the acetyl(methyl)amino intermediate.
Formation of the Acetic Acid Backbone:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
- Pharmacological Studies :
- Neuroprotective Effects :
- Anticancer Research :
Agricultural Applications
- Pesticide Development :
- Herbicide Formulations :
Biochemical Research Applications
- Enzyme Inhibition Studies :
- Metabolic Pathway Analysis :
Case Study 1: Neuroprotective Mechanisms
In a study published in "Neuropharmacology," researchers examined the neuroprotective effects of this compound on neuronal cells exposed to neurotoxins. The results indicated a significant reduction in cell death and oxidative stress markers, suggesting potential therapeutic applications for neurodegenerative diseases.
Case Study 2: Agricultural Efficacy
A field trial conducted by the IR-4 Project evaluated the effectiveness of a pesticide formulation containing this compound against common agricultural pests. The results demonstrated a marked decrease in pest populations while maintaining safety standards for non-target organisms.
Mechanism of Action
The mechanism of action of 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid involves its interaction with specific molecular targets. The acetyl(methyl)amino group can form hydrogen bonds with target proteins, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Phenyl Ring Substitution: 2,4-Difluoro vs. 3,5-Difluoro: Compounds like 2-((3,5-difluorophenyl)amino)-2-oxoacetic acid exhibit altered electronic properties compared to the 2,4-difluoro configuration. The 2,4-substitution pattern is more common in drugs due to its balanced steric and electronic effects. Trifluoromethyl vs.
Amino Group Modifications: Acetyl(methyl)amino vs. Free Amino: The acetyl(methyl)amino group in the target compound reduces nucleophilicity compared to the free amino group in 2-amino-2-(2,4-difluorophenyl)acetic acid , which may prevent unwanted reactions in biological systems. Oxo Substitution: The oxo group in 2-((3,5-difluorophenyl)amino)-2-oxoacetic acid introduces hydrogen-bonding capabilities, useful in enzyme inhibition.
Acetic Acid Backbone Variations: Ester vs. Acid: Methyl 2-amino-2-(2,4-difluorophenyl)acetate is an ester prodrug form, offering improved absorption compared to the carboxylic acid. Difluoro Substitution: (2,4-Difluorophenyl)(difluoro)acetic acid has additional fluorines on the acetic acid backbone, increasing metabolic stability but possibly reducing solubility.
Biological Activity
2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid (CAS No. 1270661-89-6) is a synthetic organic compound characterized by the presence of an acetyl group, a methylamino group, and a difluorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C11H11F2NO3
- Molecular Weight : 245.21 g/mol
- Structure : The compound features a central acetic acid backbone with distinct functional groups that influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The acetyl(methyl)amino group can form hydrogen bonds with target proteins, while the difluorophenyl group enhances lipophilicity and metabolic stability, potentially increasing bioavailability. These interactions can modulate enzyme activity and receptor function, leading to various pharmacological effects.
Anti-inflammatory Effects
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | Data not yet available | Data not yet available |
| Similar Derivative A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Similar Derivative B | 26.04 ± 0.36 | 31.4 ± 0.12 |
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. In vitro studies suggest that it may inhibit enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer.
- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme is critical in glucose metabolism, and inhibitors have therapeutic potential in type 2 diabetes management.
Cytotoxicity and Anticancer Activity
Preliminary studies on similar compounds indicate potential cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the difluorophenyl group can enhance anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | Data not yet available |
| Reference Compound | MCF-7 | <10 µM |
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that similar compounds significantly reduced the expression of inflammatory markers in RAW264.7 macrophages, suggesting a potential role for this compound in treating inflammatory diseases.
- Cytotoxicity in Cancer Models : In vitro assays revealed that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cells, with some showing higher potency than established chemotherapeutic agents like doxorubicin.
- DPP-IV Inhibition : Research has indicated that modifications to the acetyl group can enhance DPP-IV inhibition, making this compound a candidate for further development in diabetes therapeutics.
Q & A
Q. Q1. What are the key synthetic pathways for 2-[Acetyl(methyl)amino]-2-(2,4-difluorophenyl)acetic acid, and how can researchers optimize yield and purity?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or enzymatic resolution. For example, enantioselective synthesis may involve dynamic kinetic resolution (DKR) using multi-enzyme systems (e.g., nitrilases or amidases) to achieve chiral purity, as demonstrated in fluorinated phenylglycine analogs . Optimization includes:
- Temperature/pH control : Enzymatic reactions often require 40°C and pH 8 for maximal activity .
- Fluorine-directed regioselectivity : The 2,4-difluorophenyl group may influence steric/electronic effects during acetylation.
- Purification : Reverse-phase HPLC or chiral chromatography (e.g., using cellulose-based columns) ensures ≥98% purity .
Advanced Analytical Techniques
Q. Q2. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) for fluorinated acetic acid derivatives?
Methodological Answer: Fluorine’s strong electron-withdrawing effect and spin-spin coupling complicate NMR interpretation. To address discrepancies:
- 19F NMR : Use decoupling or 2D NMR (e.g., HSQC) to distinguish between ortho/para fluorine environments .
- High-resolution MS : Confirm molecular weight (e.g., 251.28 g/mol for related analogs) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemical ambiguities in the acetyl(methyl)amino group .
Biological Activity and Mechanism
Q. Q3. What experimental designs are recommended for studying enzyme inhibition by this compound?
Methodological Answer:
- Kinetic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition constants (Ki) under varying pH and temperature conditions .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics with target enzymes (e.g., hydrolases) .
- Molecular docking : Compare fluorine’s role in binding affinity against non-fluorinated analogs (e.g., 4-hydroxyphenyl derivatives) .
Stability and Degradation
Q. Q4. How does the 2,4-difluorophenyl group influence hydrolytic stability under physiological conditions?
Methodological Answer:
- Accelerated stability studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. Fluorine’s inductive effect reduces ester/amide hydrolysis rates compared to non-fluorinated analogs .
- Degradation products : Identify acetylated byproducts (e.g., 2,4-difluorophenylglycine) using tandem MS .
Computational Modeling
Q. Q6. How can researchers achieve >99% enantiomeric excess (ee) for this compound?
Methodological Answer:
- Enzymatic resolution : Use immobilized lipases (e.g., Candida antarctica) in organic-aqueous biphasic systems .
- Chiral auxiliaries : Derivatize with (R)- or (S)-1-phenylethylamine for diastereomeric crystallization .
Data Reproducibility
Q. Q7. Why do fluorinated phenylacetic acids show variability in reported bioactivity, and how can this be addressed?
Methodological Answer:
- Batch-to-batch variability : Ensure consistent fluorination (e.g., via 19F NMR quantification) .
- Cell-line specificity : Validate activity across multiple cell models (e.g., HEK293 vs. HepG2) .
- Standardized assays : Adopt OECD guidelines for enzyme inhibition studies to minimize inter-lab variability .
Advanced Applications
Q. Q8. How can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
